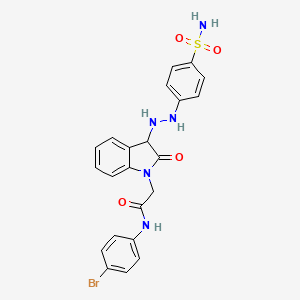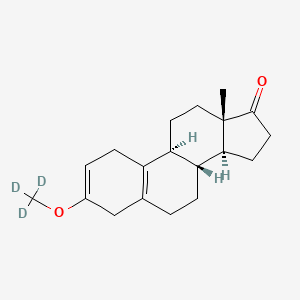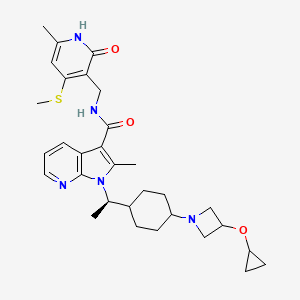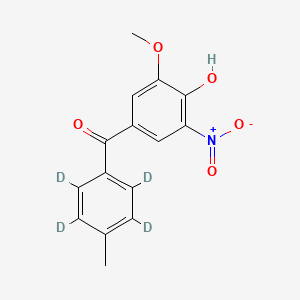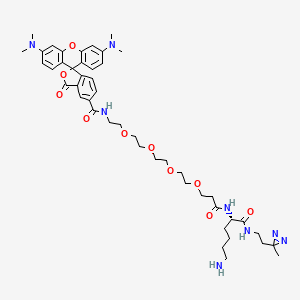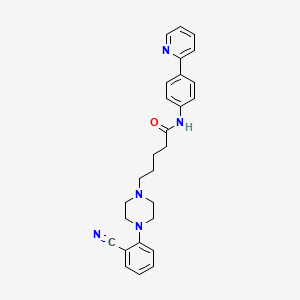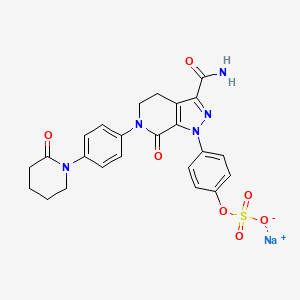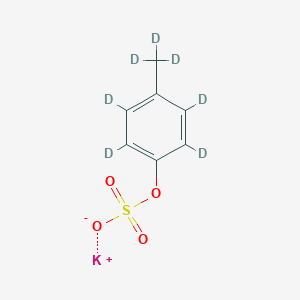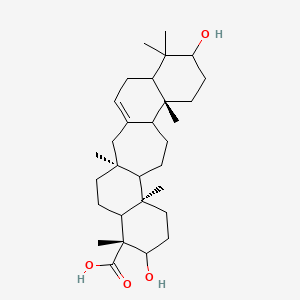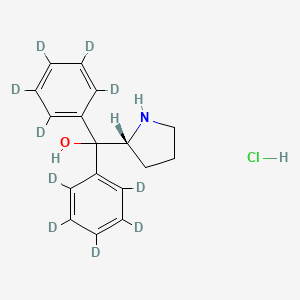
(R)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of ®-|A,|A-Diphenylprolinol, a chiral secondary amine. The deuterium labeling is used to study the compound’s pharmacokinetics and metabolic pathways. This compound is often utilized in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the deuteration of ®-|A,|A-Diphenylprolinol. The process begins with the preparation of ®-|A,|A-Diphenylprolinol, which is synthesized through the reduction of the corresponding ketone using a chiral catalyst. The deuteration is achieved by exchanging the hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted amine derivatives.
Aplicaciones Científicas De Investigación
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Utilized in studies of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) involves its interaction with various molecular targets. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The deuterium labeling allows for detailed studies of the compound’s metabolic pathways and interactions with enzymes.
Comparación Con Compuestos Similares
Similar Compounds
®-|A,|A-Diphenylprolinol: The non-deuterated version of the compound.
(S)-|A,|A-Diphenylprolinol: The enantiomer of ®-|A,|A-Diphenylprolinol.
®-|A,|A-Diphenylprolinol-d10: The deuterated version of the (S)-enantiomer.
Uniqueness
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) is unique due to its deuterium labeling, which provides valuable insights into the compound’s pharmacokinetics and metabolic pathways. This makes it a powerful tool in research applications where understanding the detailed behavior of the compound is crucial.
Propiedades
Fórmula molecular |
C17H20ClNO |
|---|---|
Peso molecular |
299.9 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
Clave InChI |
XYSYRXOJSOXZPT-AAFNBZMYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
SMILES canónico |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


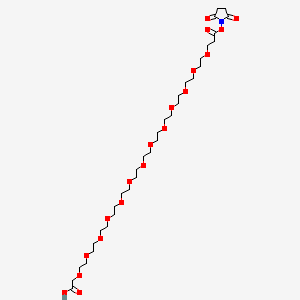
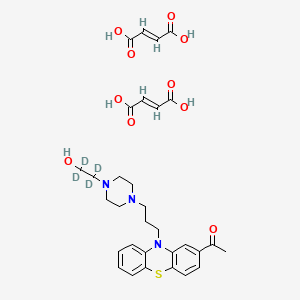
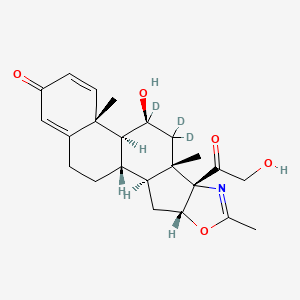
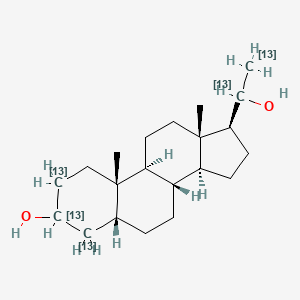
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
